2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
2-[1-(3-Chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core with a 3-chlorophenoxy ethyl substituent. Its structure combines a quinazolinone moiety, known for diverse biological activities, with a thiadiazole ring, which enhances metabolic stability and binding affinity. The 3-chlorophenoxy ethyl group contributes to hydrophobic interactions and electronic effects, influencing its pharmacological profile . This compound has been investigated for antituberculosis (anti-TB) activity, with its propylthio analog showing superior inhibition of Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA) .
Properties
Molecular Formula |
C17H12ClN3O2S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[1-(3-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10(23-12-6-4-5-11(18)9-12)15-20-21-16(22)13-7-2-3-8-14(13)19-17(21)24-15/h2-10H,1H3 |
InChI Key |
UPMQOHUJFCUXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chlorophenoxyethylamine
The 3-chlorophenoxyethylamine intermediate is synthesized via nucleophilic substitution:
-
Starting Material : 3-Chlorophenol reacts with ethylene oxide in the presence of a base (e.g., NaOH) to form 3-chlorophenoxyethanol.
-
Oxidation : 3-Chlorophenoxyethanol is oxidized to 3-chlorophenoxyacetaldehyde using a mild oxidizing agent (e.g., PCC in CH₂Cl₂).
-
Reduction : The aldehyde is reduced to 3-chlorophenoxyethylamine using NaBH₄ or LiAlH₄.
Key Reaction :
Formation of the Thiadiazole Ring
The thiadiazole ring is constructed using a [3+2] cycloaddition or cyclization strategy:
-
Thiosemicarbazide Intermediate : 3-Chlorophenoxyethylamine reacts with thiourea under acidic conditions to form a thiosemicarbazide derivative.
-
Cyclization with Chloroacetamide : The thiosemicarbazide is treated with chloroacetyl chloride in dry THF, followed by K₂CO₃, to yield 5-(3-chlorophenoxyethyl)-1,3,4-thiadiazol-2-amine .
Key Reaction :
Cyclization to Form the Fused System
Three-Component Reaction
The thiadiazole amine undergoes a one-pot three-component reaction with dimedone and an aldehyde (e.g., formaldehyde) under Lewis acid catalysis.
Reaction Conditions :
Mechanism :
-
Condensation : Dimedone and formaldehyde form a dihydroxy intermediate.
-
Cyclization : The intermediate undergoes cyclization with the thiadiazole amine under acidic conditions, forming the fused quinazolinone-thiadiazole core.
-
Aromatization : Loss of water and stabilization via resonance yield the final product.
Optimized Conditions :
Stepwise Cyclization
-
Quinazolinone Formation : Anthranilic acid derivatives cyclize with acetic anhydride to form benzoxazinone intermediates, which are further condensed with hydrazine hydrate to yield 3-aminoquinazolinone.
-
Thiadiazole Coupling : The 3-aminoquinazolinone is treated with chloroacetyl chloride to form a chloroacetyl intermediate, followed by displacement with 5-(3-chlorophenoxyethyl)-1,3,4-thiadiazol-2-thiol.
Key Reaction :
Characterization and Data Tables
Spectral Data
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% (2[HDPH]:CoCl₄²⁻) | +85% yield |
| Temperature | 120°C (solvent-free) | Full conversion |
| Reaction Time | 6–8 hours | Higher purity |
Challenges and Solutions
-
Regioselectivity : Ensuring the substituent attaches to the thiadiazole’s nitrogen requires careful control of reaction conditions and catalyst choice.
-
Purification : Crystallization from ethanol or column chromatography (SiO₂) is used to isolate the product.
-
Stability : The compound is sensitive to light and moisture; storage under inert gas is recommended .
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at Thiadiazole Sulfur
The sulfur atom in the thiadiazole ring undergoes nucleophilic substitution with reagents like amines or thiols :
-
Reaction with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol : Forms coupled derivatives under basic conditions (K₂CO₃, acetone) .
Example :
2.2. Alkylation at Quinazolinone Nitrogen
The N3 position of the quinazolinone moiety reacts with alkyl halides (e.g., chloroacetyl chloride) to form acetamide derivatives :
Table 1 : Alkylation Reactions of Quinazolinone Core
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Chloroacetyl chloride | 2-Chloro-N-(quinazolinone)acetamide | 67–75 |
3.1. Acid-Catalyzed Ring Opening
Under acidic conditions, the quinazolinone ring can undergo hydrolysis to yield anthranilic acid derivatives :
-
Conditions : Concentrated HCl, reflux.
3.2. Base-Mediated Rearrangement
Strong bases (e.g., NaOH) induce rearrangement of the thiadiazole ring, forming triazoloquinazolinones .
Biological Activity-Driven Reactions
While not directly a chemical reaction, the compound’s bioactivity (e.g., acetylcholinesterase inhibition) suggests interactions via:
-
Hydrogen bonding : Between the quinazolinone carbonyl and enzyme active sites .
-
π-Stacking : Aromatic interactions with the 3-chlorophenoxy group .
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions that include alkylation and cyclization processes. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets. Research indicates that modifications at different positions of the quinazoline and thiadiazole rings can lead to compounds with improved efficacy against cancer cell lines and other diseases .
Anticancer Properties
Numerous studies have reported that compounds containing the quinazoline scaffold exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the thiadiazole or quinazoline moieties can enhance potency .
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and induction of apoptosis .
Antimicrobial Activity
Research has also suggested that derivatives of this compound exhibit antimicrobial properties. These activities can be attributed to the ability of the thiadiazole and quinazoline frameworks to interact with microbial targets effectively .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiadiazole-quinazoline derivatives for their anticancer properties using a panel of 60 cancer cell lines from the National Cancer Institute (NCI). Among these derivatives, certain compounds demonstrated GI50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents .
Summary Table of Biological Activities
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
- Chain Length : Propyl (C₃H₇) derivatives exhibit higher anti-TB activity than ethyl (C₂H₅) analogs, suggesting that longer alkyl chains improve hydrophobic interactions with InhA .
- Electronic Effects : Electron-donating groups (e.g., pyrimidinyl) enhance activity, while electron-withdrawing groups (e.g., nitro, fluoro) reduce potency .
- Ring Modifications: Replacement of the quinazolinone core with thienopyrimidones (e.g., USP/VA-2) shifts activity toward anti-HIV and antibacterial targets .
Biological Activity
The compound 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C₁₇H₁₂ClN₃O₂S
- Molecular Weight : 357.81408 g/mol
- CAS Number : [specific CAS number not provided in sources]
Biological Activity Overview
The biological activity of this compound primarily stems from its thiadiazole and quinazoline moieties, which are known for their diverse pharmacological effects. The following sections detail the specific activities reported in the literature.
Anticonvulsant Activity
Numerous studies have highlighted the anticonvulsant potential of thiadiazole derivatives, including those related to our compound. For instance:
- A study by Aliyu et al. (2021) demonstrated that certain thiadiazole derivatives exhibit significant anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
- In another study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant effects. Compounds with specific substitutions showed up to 90% protection in MES tests at doses of 100 mg/kg .
Anticancer Potential
The anticancer properties of thiadiazole-based compounds have also been investigated:
- Recent research highlighted that novel thiadiazolo[2,3-b]quinazolin derivatives exhibited promising cytotoxic activity against various cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .
- A study focusing on 5-aryl-1,3,4-thiadiazole derivatives reported significant activity against cancer cells, suggesting that the structural modifications can enhance their efficacy as anticancer agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of Thiadiazole Ring : Utilizing starting materials like thiosemicarbazide and carbon disulfide.
- Quinazoline Integration : Reaction with appropriate aldehydes or ketones to form the quinazoline structure.
The structure-activity relationship (SAR) indicates that substitutions at specific positions significantly influence biological activity. For example, the presence of halogen groups such as chlorine enhances both anticonvulsant and anticancer activities due to increased lipophilicity and receptor affinity .
Case Study 1: Anticonvulsant Activity Assessment
A series of compounds derived from 1,3,4-thiadiazoles were tested for anticonvulsant efficacy using the MES method. The most potent compound showed over 90% protection at a dosage of 100 mg/kg. This study underscores the potential for developing new therapeutic agents based on structural modifications of thiadiazole derivatives .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further optimization could lead to effective anticancer therapies based on this scaffold .
Q & A
Q. Table 1: Comparative SAR of Thiadiazoloquinazolinone Derivatives
| Substituent (R) | MIC (µg/mL) | Inhibition (%) | LogP | Notes |
|---|---|---|---|---|
| -C₃H₇ (Propyl) | 6.5 | 100 | 3.8 | Optimal hydrophobic fit |
| -NO₂ | >64 | 8 | 2.1 | Electronic destabilization |
| -OCH₃ | 32 | 45 | 2.9 | Steric hindrance in dioxolane |
Q. Table 2: Catalytic Systems for Synthesis
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| PEG-400 | Bleaching Earth Clay | PEG-400 | 72–85 |
| PTC | TBAB | Benzene | 65–78 |
| Microwave | None | Ethanol | 88–92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
